Toxicity and safety profile of 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride
Toxicity and safety profile of 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride
An In-Depth Technical Guide on the Predicted Toxicity and Safety Profile of 3-Methyl-1-(2-methylbenzyl)piperazine Hydrochloride
Disclaimer: Direct toxicological and safety data for 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride is not extensively available in peer-reviewed literature. This guide provides a predictive assessment based on the well-documented profiles of its structural analogs, primarily the piperazine core and the benzylpiperazine (BZP) class of compounds. The experimental protocols described are foundational methodologies recommended for establishing the safety profile of a novel compound of this class.
Executive Summary
3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride is a synthetic derivative of piperazine. Lacking specific empirical data, its pharmacological and toxicological profile is predicted by examining its core chemical moieties: the piperazine ring and the substituted benzyl group. It is anticipated to function as a central nervous system (CNS) stimulant, analogous to other benzylpiperazine derivatives.[1][2] The primary safety concerns are expected to revolve around sympathomimetic overstimulation, potential neurotoxicity, and cardiovascular effects. This document outlines the predicted profile of this compound and proposes a structured, multi-tiered experimental workflow to definitively characterize its toxicity and safety for research and drug development purposes.
Chemical and Pharmacological Context
Structural Analysis
3-Methyl-1-(2-methylbenzyl)piperazine is a disubstituted piperazine. The key structural features that inform its predicted activity are:
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Piperazine Ring: A common scaffold in medicinal chemistry known to interact with various CNS receptors.[3] The parent compound, piperazine, exhibits known toxicities, including the potential for in vivo nitrosation to form genotoxic N-nitroso-piperazines (NPZ).[4]
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Benzyl Group: The presence of a benzyl group attached to a piperazine nitrogen is characteristic of the BZP class of stimulants, which primarily act as monoamine releasing agents and reuptake inhibitors.[1][5]
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Methyl Substitutions:
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2-Methyl on Benzyl Ring: This substitution may influence metabolic pathways (e.g., steric hindrance of ring hydroxylation) and receptor binding affinity compared to the parent compound, BZP.
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3-Methyl on Piperazine Ring: This introduces a chiral center, meaning the compound exists as a racemic mixture unless a stereospecific synthesis is performed. The different enantiomers may possess distinct pharmacological and toxicological profiles.
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Table 1: Chemical Properties of Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 1-(2-Methylbenzyl)piperazine | C12H18N2 | 190.28 | 5321-47-1[6] |
| 3-Methyl-1-(2-methylphenyl)piperazine hydrochloride | C12H18N2 · HCl | 227.0 (approx.) | 1262773-78-3[7][8] |
| Benzylpiperazine (BZP) | C11H16N2 | 176.26 | 2759-28-6[1] |
Predicted Pharmacological Mechanism
Based on its structural similarity to BZP and 3-Methylbenzylpiperazine (3-Me-BZP), the primary mechanism of action is predicted to be the modulation of monoaminergic systems.[9] BZP and its analogs increase extracellular concentrations of dopamine, norepinephrine, and serotonin by inhibiting their reuptake and promoting their release.[1][5] This action underlies their stimulant, euphoric, and sympathomimetic effects. The potency and selectivity towards different monoamine transporters will be dictated by the specific methyl substitutions.
Caption: Predicted monoaminergic mechanism of action.
Proposed Toxicological Evaluation Workflow
A systematic evaluation is required to establish a definitive safety profile. The following tiered approach, combining in silico, in vitro, and in vivo methods, provides a comprehensive framework.
Tier 1: In Silico and In Vitro Assessment
This initial phase aims to identify potential liabilities early in the development process using computational models and cell-based assays.
Experimental Protocol 1: In Silico ADMET Prediction
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Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
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Methodology:
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Obtain the 2D structure (SMILES format) of the compound.
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Utilize validated software platforms (e.g., Osiris DataWarrior, SwissADME, pkCSM) to predict key parameters.[10]
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Analyze predictions for:
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Toxicity Risks: Mutagenicity, tumorigenicity, reproductive effects.
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Physicochemical Properties: LogP, solubility, pKa.
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Pharmacokinetics: Blood-brain barrier permeability, CYP450 enzyme inhibition, plasma protein binding.
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Causality: This cost-effective first step flags potential major liabilities, such as high mutagenicity risk or poor drug-likeness, guiding decisions for subsequent, more resource-intensive testing.[10]
Experimental Protocol 2: Ames Test for Bacterial Mutagenicity
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Objective: To assess the potential for the compound or its metabolites to induce genetic mutations.
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Methodology (OECD TG 471):
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Select multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.
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Prepare a range of compound concentrations.
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Expose the bacterial strains to the compound both with and without a metabolic activation system (S9 fraction from induced rat liver).
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Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
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Incubate for 48-72 hours.
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Count the number of revertant colonies (colonies that have mutated back to a state of amino acid synthesis). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
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Causality: This is a standard regulatory requirement for genotoxicity. A positive result, particularly with S9 activation, suggests that liver metabolites may be mutagenic and would trigger further, more complex genotoxicity assays.[11]
Experimental Protocol 3: hERG Potassium Channel Blockade Assay
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Objective: To evaluate the compound's potential to block the hERG potassium channel, a key indicator of risk for drug-induced cardiac arrhythmia (Torsades de Pointes).
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Methodology (Automated Patch-Clamp):
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Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
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Apply a voltage clamp protocol to elicit and measure hERG channel currents.
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Establish a stable baseline current.
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Perfuse the cells with increasing concentrations of the test compound.
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Measure the inhibition of the hERG current at each concentration.
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Calculate the IC50 value (the concentration at which 50% of the channel current is inhibited).
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Causality: An IC50 value in a range close to the expected therapeutic concentration is a major red flag for cardiovascular toxicity, often halting further development.
Tier 2: In Vivo Acute Toxicity Assessment
This phase uses animal models to understand the compound's systemic effects after a single high-dose exposure.
Caption: Standard workflow for an acute in vivo toxicity study.
Experimental Protocol 4: Acute Oral Toxicity Study (OECD TG 423: Acute Toxic Class Method)
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Objective: To determine the median lethal dose (LD50) and identify signs of toxicity and potential target organs.
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Methodology:
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Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.
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Dosing: Administer the compound by oral gavage in a stepwise procedure using defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). Typically, 3 animals are used per step.
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Observation: Observe animals closely for the first several hours post-dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions).[4]
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Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.
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Termination and Necropsy: At the end of the 14-day period, euthanize all surviving animals and conduct a gross necropsy, examining all major organs for abnormalities.
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Causality: This study provides critical information on the substance's intrinsic toxicity. The observed clinical signs (e.g., seizures, agitation) and findings at necropsy guide the design of subsequent, more detailed repeat-dose toxicity studies by identifying key organ systems to monitor.[12]
Predicted Safety Profile and Adverse Effects
Based on the known effects of the BZP class, the following adverse effects are anticipated.
Table 2: Predicted Adverse Effects Profile
| System | Predicted Adverse Effects | Rationale / Analog Data Source |
| Neurological | Insomnia, anxiety, agitation, confusion, tremor, headache, potential for toxic seizures at high doses. | Common stimulant effects of BZP. Seizures have been reported in cases of BZP overdose.[1][12] |
| Cardiovascular | Tachycardia (increased heart rate), hypertension (high blood pressure), palpitations. | Sympathomimetic effects from norepinephrine and dopamine release are hallmarks of BZP toxicity.[5] |
| Gastrointestinal | Nausea, vomiting, dry mouth. | Common side effects of serotonergic and dopaminergic stimulants.[1] |
| Psychiatric | Euphoria, altered perception, potential for acute psychosis with high doses or prolonged use. | BZP is a known recreational drug with psychoactive properties similar to amphetamine.[1][13] |
| Metabolic | Hyperthermia, potential for rhabdomyolysis and subsequent renal failure in severe cases. | Severe toxicity from BZP can lead to multi-organ failure.[12] |
Conclusion and Recommendations
While 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride remains an uncharacterized compound, its structural relationship to the benzylpiperazine family strongly suggests a profile as a CNS stimulant with a corresponding suite of toxicological risks. The primary concerns are dose-dependent overstimulation of the cardiovascular and central nervous systems. Furthermore, the general toxicities associated with the piperazine scaffold, such as potential genotoxicity via nitrosamine metabolites, cannot be disregarded without empirical data.[4]
For any research or development program involving this compound, the tiered experimental workflow detailed above is strongly recommended. Establishing a clear dose-response relationship for both efficacy and toxicity is paramount. Particular attention should be paid to cardiovascular safety (hERG assay, in vivo cardiovascular monitoring) and neurotoxic potential (seizure liability). Only through such a systematic investigation can the true safety profile of this novel substance be reliably determined.
References
-
Piperazine: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]
-
3-Methylbenzylpiperazine - Grokipedia. (n.d.). Grokipedia. [Link]
-
Gurdal, E. E., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389. (Note: While not directly on the target compound, this represents the type of research done on piperazine derivatives). [Link]
-
Jadhav, A. D., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 11(1). [Link]
-
Benzylpiperazine - Wikipedia. (n.d.). Wikipedia. [Link]
-
3-Methyl-1-(2-Methyl-benzyl)-piperazine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
Charehsaz, M., et al. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Journal of Applied Biological Sciences, 11(1), 39-44. [Link]
-
Shaik, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3). [Link]
-
Dziadosz, M. (2019). Piperazine derivatives as dangerous abused compounds. Problems of Forensic Sciences, 119, 241-253. [Link]
-
Sandoval-Sánchez, A., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Behavioral Sciences, 7(1), 10. [Link]
-
Antia, U., et al. (2009). In vivo interactions between BZP and TFMPP (party pill drugs). The New Zealand Medical Journal, 122(1303), 29-37. [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). UNODC. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
1-(2-Methylbenzyl)piperazine. (n.d.). PubChem. [Link]
-
BZP/piperazines drug profile. (2018). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
-
3-Methylbenzylpiperazine. (n.d.). PubChem. [Link]
-
Slesinski, R. S., et al. (1986). The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. Journal of the American College of Toxicology, 5(2), 157-171. [Link]
-
Piperazines. (n.d.). UNODC. [Link]
-
Nickson, C. (2024). Benzylpiperazine. Life in the Fastlane. [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. litfl.com [litfl.com]
- 6. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-methyl-1-(2-methylphenyl)piperazine hydrochloride | 1262773-78-3 [sigmaaldrich.com]
- 8. You are being redirected... [hit2lead.com]
- 9. 3-Methylbenzylpiperazine â Grokipedia [grokipedia.com]
- 10. jetir.org [jetir.org]
- 11. The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Details for Piperazines [unodc.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]

